N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride
Overview
Description
N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C15H15ClF3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a furan ring, and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the trifluoromethyl group to the phenyl ring. The cyclopropanamine moiety is then attached to the furan ring through a series of reactions involving various reagents and catalysts. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques is crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring and cyclopropanamine moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine
- N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine acetate
- N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine sulfate
Uniqueness
N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride is unique due to its combination of a trifluoromethyl group, a furan ring, and a cyclopropanamine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methyl]cyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO.ClH/c16-15(17,18)13-4-2-1-3-12(13)14-8-7-11(20-14)9-19-10-5-6-10;/h1-4,7-8,10,19H,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEILXJNSCYRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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